N-methyl-4-vinylpiperidine chemical structure and molecular weight
N-methyl-4-vinylpiperidine chemical structure and molecular weight
An In-depth Technical Guide to N-methyl-4-vinylpiperidine: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of N-methyl-4-vinylpiperidine, a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. We will delve into its chemical structure and properties, provide a detailed synthetic protocol, discuss methods for its characterization, and explore its reactivity and applications, particularly within the realm of drug development.
Core Molecular Attributes of N-methyl-4-vinylpiperidine
N-methyl-4-vinylpiperidine is a disubstituted piperidine, a class of saturated nitrogen-containing heterocycles that are among the most important synthetic fragments in the design of pharmaceuticals.[1] Its structure is characterized by a piperidine ring with a methyl group affixed to the nitrogen atom (N-1) and a vinyl group (-CH=CH₂) at the C-4 position. This combination of a basic tertiary amine and a reactive vinyl group makes it a valuable intermediate for further chemical elaboration.
The IUPAC name for this compound is 1-methyl-4-vinylpiperidine. The presence of the N-methyl group influences the compound's basicity and reactivity compared to its parent piperidine structure.[2]
Quantitative Data Summary
For ease of reference, the key physicochemical properties of N-methyl-4-vinylpiperidine are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₅N | [3] |
| Molecular Weight | 125.21 g/mol | Calculated |
| CAS Number | 101251-94-9 | [3] |
| Boiling Point | 142.8 ± 29.0 °C at 760 mmHg | [3] |
| Density | 0.9 ± 0.1 g/cm³ | [3] |
Synthesis of N-methyl-4-vinylpiperidine via the Wittig Reaction
The most direct and widely applicable synthetic route to N-methyl-4-vinylpiperidine is through the Wittig reaction, a cornerstone of organic chemistry for the formation of carbon-carbon double bonds.[4][5] This method involves the reaction of a phosphorus ylide with a ketone or aldehyde. In this case, the commercially available N-methyl-4-piperidone serves as the ketone precursor.[6][7][8]
The synthesis can be logically broken down into two primary stages: the formation of the phosphorus ylide (Wittig reagent) and the subsequent reaction with the ketone to form the desired alkene.
Experimental Workflow Diagram
Caption: Synthesis of N-methyl-4-vinylpiperidine via the Wittig Reaction.
Detailed Experimental Protocol
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
N-methyl-4-piperidone[9]
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred suspension. Maintain the temperature below 5 °C. A characteristic deep orange or yellow color indicates the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.
-
-
Wittig Reaction:
-
Cool the ylide solution back down to 0 °C.
-
In a separate flask, dissolve N-methyl-4-piperidone (1 equivalent) in a minimal amount of anhydrous THF.
-
Add the N-methyl-4-piperidone solution dropwise to the ylide solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be a mixture of N-methyl-4-vinylpiperidine and triphenylphosphine oxide. Purification can be achieved by column chromatography on silica gel or by vacuum distillation.
-
Causality Behind Experimental Choices
-
Anhydrous Conditions: The phosphorus ylide is a strong base and will be readily protonated and decomposed by water.[10] Therefore, anhydrous solvents and a dry nitrogen atmosphere are crucial for the success of the reaction.
-
Strong Base: The C-H bond of the phosphonium salt is only weakly acidic, necessitating a very strong base like n-butyllithium for complete deprotonation to form the ylide.[4]
-
Temperature Control: The initial addition of n-BuLi is exothermic. Keeping the temperature low (0 °C) prevents side reactions and degradation of the base and the ylide.
-
Solvent Choice: THF is an excellent solvent for this reaction as it is aprotic and effectively solvates the phosphonium salt and the resulting ylide.
Spectroscopic and Chromatographic Characterization
To confirm the identity and assess the purity of the synthesized N-methyl-4-vinylpiperidine, a combination of spectroscopic and chromatographic techniques should be employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the vinyl group protons (typically between 5-6 ppm with distinct coupling patterns), the N-methyl protons (a singlet around 2.2-2.4 ppm), and the piperidine ring protons (a series of multiplets in the 1.5-3.0 ppm region).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The vinyl carbons will appear in the alkene region (~110-145 ppm), while the carbons of the piperidine ring and the N-methyl group will be in the aliphatic region.
-
IR (Infrared) Spectroscopy: Key vibrational bands are expected for C=C stretching of the vinyl group (around 1640 cm⁻¹) and C-H out-of-plane bending for the vinyl group (around 910 and 990 cm⁻¹).
-
MS (Mass Spectrometry): The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 125, corresponding to the molecular weight of the compound.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is a powerful tool for assessing purity and confirming the molecular weight of the product.
Reactivity and Applications in Medicinal Chemistry
The N-methyl-4-vinylpiperidine molecule possesses two key reactive sites: the vinyl group and the tertiary amine of the piperidine ring.
-
Reactivity of the Vinyl Group: The vinyl group can undergo a variety of chemical transformations, including:
-
Polymerization: To form polyvinylpiperidine derivatives.
-
Hydrogenation: To yield N-methyl-4-ethylpiperidine.
-
Electrophilic Addition: Such as hydrohalogenation or hydration.
-
Cycloaddition Reactions: For the construction of more complex ring systems.
-
-
Reactivity of the Tertiary Amine: The nitrogen atom is basic and nucleophilic, allowing for:
-
Salt Formation: Reaction with acids to form piperidinium salts, which can improve aqueous solubility.
-
Quaternization: Reaction with alkyl halides to form quaternary ammonium salts.
-
Role as a Scaffold in Drug Development
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1][11] Its inclusion in a molecule can improve pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability.
N-methyl-4-vinylpiperidine, as a functionalized derivative, is a valuable starting material for the synthesis of more complex molecules targeting a wide range of biological systems, including the central nervous system.[12] The vinyl group acts as a handle for introducing other functional groups or for tethering the piperidine core to other molecular fragments through reactions like Heck coupling, hydroboration-oxidation, or metathesis. This allows medicinal chemists to systematically explore the chemical space around the piperidine core to optimize ligand-receptor interactions and develop novel therapeutic agents.
Conclusion
N-methyl-4-vinylpiperidine is a valuable, functionalized heterocyclic compound. Its synthesis is readily achievable through established methods like the Wittig reaction, utilizing commercially available starting materials. The dual reactivity of its tertiary amine and vinyl group, combined with the favorable properties imparted by the piperidine scaffold, makes it an important and versatile intermediate for researchers, scientists, and professionals in the field of drug development and materials science. This guide provides the foundational knowledge required to synthesize, characterize, and strategically employ this compound in advanced chemical research.
References
-
PubChem. 1-Methyl-4-piperidone. National Center for Biotechnology Information. [Link]
-
Chemsrc. 1-Methyl-4-vinylpiperidine. [Link]
-
PubChem. 4-Methylpiperidine. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Piperidinol, 1-methyl-. National Center for Biotechnology Information. [Link]
-
PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. National Center for Biotechnology Information. [Link]
-
NIST. 4-Hydroxy-N-methylpiperidine. National Institute of Standards and Technology. [Link]
-
Chemsrc. N-Methyl-4-piperidone. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering N-Methyl-4-Piperidinemethanol Synthesis for Enhanced Chemical Production. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
-
PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine. National Center for Biotechnology Information. [Link]
- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- Google Patents. Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
Ashenhurst, J. (2018). Wittig Reaction – Examples and Mechanism. Master Organic Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of High Purity N-Methyl-4-Piperidinemethanol in Pharmaceutical Innovation. [Link]
-
ResearchGate. Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Fiveable. N-methylpiperidine Definition. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Dovepress. [Link]
-
National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]
-
Chemistry LibreTexts. The Wittig Reaction. [Link]
-
Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020). Dovepress. [Link]
-
Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. (2021). National Center for Biotechnology Information. [Link]
-
Polymer Source. Poly(4-vinyl N-methyl pyridinium iodide). [Link]
-
Chad's Prep. (2021). 19.7b Wittig Reaction | Organic Chemistry. YouTube. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. 1-Methyl-4-vinylpiperidine | CAS#:101251-94-9 | Chemsrc [chemsrc.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. 1-Methyl-4-piperidone | C6H11NO | CID 74049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Methyl-4-piperidone 97 1445-73-4 [sigmaaldrich.com]
- 8. N-甲基-4-哌啶酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. N-Methyl-4-piperidone | CAS#:1445-73-4 | Chemsrc [chemsrc.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
